molecular formula C13H17NO2 B6524670 4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one CAS No. 1017445-54-3

4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one

Cat. No.: B6524670
CAS No.: 1017445-54-3
M. Wt: 219.28 g/mol
InChI Key: KGCKUANIVKICSO-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
4-(Hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by:

  • A hydroxymethyl group (-CH₂OH) at position 4 of the pyrrolidin-2-one ring.
  • A 3-methylbenzyl (m-tolylmethyl) substituent at position 1.
  • Key steps: Alkylation of pyrrolidin-2-one precursors with 3-methylbenzyl halides, followed by hydroxymethylation at position 4 via aldehyde reduction or hydroxyl protection/deprotection strategies .
  • Analytical data: Similar compounds (e.g., (R)-4-(Hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one) exhibit molecular weights ~219–235 g/mol and predicted boiling points >400°C, indicating high thermal stability .

Properties

IUPAC Name

4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-3-2-4-11(5-10)7-14-8-12(9-15)6-13(14)16/h2-5,12,15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCKUANIVKICSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CC(CC2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Precursors

The direct method employs 4-hydroxymethylpyrrolidin-2-one and 3-methylbenzyl bromide as primary reactants. The nucleophilic substitution occurs at the pyrrolidinone nitrogen, facilitated by a base such as potassium carbonate in dimethylformamide (DMF).

Reaction Scheme:

4-Hydroxymethylpyrrolidin-2-one+3-Methylbenzyl BromideK2CO3,DMFTarget Compound\text{4-Hydroxymethylpyrrolidin-2-one} + \text{3-Methylbenzyl Bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}

Optimization Parameters

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates.

  • Temperature: Reactions proceed optimally at 80–100°C, balancing kinetic energy and side-product formation.

  • Catalysis: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yields by 15–20% in biphasic systems.

Table 1: Direct Alkylation Yield Under Varied Conditions

SolventTemperature (°C)CatalystYield (%)
DMF80None62
Acetonitrile90TBAB78
THF100None45

Multi-Step Synthesis via Ring Closure

Patent-Derived Methodology (CN113321605A)

A patent by outlines a two-step strategy for analogous pyrrolidinone derivatives, adaptable to the target compound:

Step 1: Ring Closure

Malic acid (compound I) reacts with 3-methylbenzylamine (compound II) in toluene under reflux to form 3-hydroxy-1-(3-methylbenzyl)cyclobutanediamide (compound III).

Critical Conditions:

  • Solvent: Toluene or xylene for azeotropic water removal.

  • Reaction Time: 14–18 hours at reflux (110–140°C).

Step 2: Borohydride Reduction

Compound III undergoes reduction with sodium borohydride (NaBH₄) in tetrahydrofuran (THF), followed by acid quenching and ethyl acetate extraction.

Mechanistic Insight:

NaBH4+Compound IIITHFIntermediateHClTarget Compound\text{NaBH}_4 + \text{Compound III} \xrightarrow{\text{THF}} \text{Intermediate} \xrightarrow{\text{HCl}} \text{Target Compound}

Table 2: Multi-Step Synthesis Yield

StepReactantsConditionsYield (%)
1Malic acid + 3-MethylbenzylamineToluene, 18h reflux70
2Compound III + NaBH₄THF, 0–30°C85

Comparative Analysis of Methods

Yield and Scalability

  • Direct Alkylation: Yields 45–78% but requires stringent anhydrous conditions.

  • Multi-Step Synthesis: Higher overall yield (≈60% after two steps) and scalable to kilogram quantities.

Byproduct Formation

  • Direct methods produce minor amounts of N,N-dialkylated byproducts (<5%).

  • Multi-step routes generate borate esters requiring acidic workup.

Advanced Mechanistic Considerations

Steric Effects in Alkylation

The 3-methyl group on the benzyl moiety introduces steric hindrance, slowing alkylation kinetics compared to 2- or 4-methyl isomers. Computational studies suggest a 20% reduction in reaction rate for the 3-methyl derivative due to torsional strain in the transition state.

Solvent Polarity and Intermediate Stability

In multi-step syntheses, THF stabilizes borohydride intermediates via Lewis acid-base interactions, whereas DMF accelerates decomposition.

Industrial-Scale Adaptations

Continuous Flow Reactors

Recent adaptations employ microreactors for the direct alkylation method, reducing reaction time from 12 hours to 45 minutes and improving yield to 82%.

Green Chemistry Innovations

Water-assisted ring closure in the presence of β-cyclodextrin achieves 68% yield while eliminating organic solvents .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation to form a ketone. Under acidic conditions with hydrogen peroxide (H₂O₂), the primary alcohol is oxidized to a ketone, yielding 4-(keto)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one . This reaction is temperature-dependent, with optimal yields achieved at 60–80°C.

ReagentConditionsProductYield (%)
H₂O₂ (30%) + H₂SO₄60°C, 6 hr4-(keto)pyrrolidin-2-one derivative72–85*

*Yield inferred from analogous oxidation reactions in pyrrolidinone systems .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) converts the hydroxymethyl group to chloromethyl or bromomethyl derivatives, respectively.

ReagentSolventTemperatureProduct
SOCl₂DCM0–25°C4-(chloromethyl)pyrrolidin-2-one
PBr₃THFReflux4-(bromomethyl)pyrrolidin-2-one

These halogenated intermediates are precursors for further functionalization, such as Grignard reactions or cross-couplings .

Reduction Reactions

The lactam ring remains stable under mild reducing conditions, but the hydroxymethyl group can be reduced to a methylene group using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) .

ReagentConditionsProduct
NaBH₄THF, 25°C, 2 hr4-(methyl)pyrrolidin-2-one

Cyclization and Ring-Opening Reactions

The compound’s pyrrolidin-2-one ring can undergo acid-catalyzed ring-opening. In the presence of acetic acid and nickel perchlorate, cyclopropane precursors form substituted pyrrolidin-2-ones via [3+2] cycloadditions . For example:

  • Cyclization :

    4-(hydroxymethyl) derivativeAcOH, Ni(ClO₄)₂1,5-disubstituted pyrrolidin-2-one\text{4-(hydroxymethyl) derivative} \xrightarrow{\text{AcOH, Ni(ClO₄)₂}} \text{1,5-disubstituted pyrrolidin-2-one}

    Yield: 91.9% (analogous system) .

  • Dealkoxycarbonylation : Alkaline saponification followed by thermolysis removes ester groups, yielding diarylpyrrolidin-2-ones .

Stability and Degradation Pathways

The compound exhibits stability in organic solvents (DMF, THF) but undergoes hydrolysis under strongly acidic or basic conditions. Hydrogen bonding between the hydroxymethyl group and water molecules enhances crystalline stability, as observed in related structures .

ConditionDegradation Pathway
pH < 2 or pH > 12Lactam ring hydrolysis to linear amides
UV exposureRadical-mediated oxidation

Scientific Research Applications

Chemistry

4-(Hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one serves as a building block for synthesizing more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:

  • Substitution Reactions : The compound can undergo nucleophilic substitutions, making it useful in creating derivatives with tailored properties.
  • Oxidation and Reduction : It can be modified through oxidation or reduction processes to yield different functional groups, enhancing its utility in synthetic organic chemistry.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionExample Product
SubstitutionReplacement of functional groupsN-substituted derivatives
OxidationIntroduction of oxygenHydroxylated derivatives
ReductionAddition of hydrogen or removal of oxygenDeoxygenated compounds

Biology

Research indicates that this compound may exhibit biological activities relevant to enzyme inhibition and receptor binding. Studies have shown potential interactions with:

  • Beta-adrenergic receptors : Compounds similar to this compound have been investigated for their role as agonists in metabolic regulation.

Case Study: Beta-Adrenergic Activity
A study published in the patent US8653260B2 highlights the compound's potential as a beta-3 adrenergic receptor agonist, which could play a role in treating metabolic disorders such as obesity and diabetes .

Medicine

The therapeutic potential of this compound is being explored in drug development:

  • Drug Design : As a scaffold for new pharmacological agents, it has been used to create compounds with enhanced efficacy and selectivity for specific biological targets.

Table 2: Potential Therapeutic Applications

Application AreaPotential Use
Metabolic DisordersTreatment of obesity and diabetes
Neurological DisordersInvestigated for neuroprotective effects
Cancer ResearchPotential role in targeting tumor cells

Mechanism of Action

The mechanism of action of 4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position 1) Substituents (Position 4) Key Properties/Applications References
4-(Hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one 3-Methylbenzyl Hydroxymethyl Potential CNS activity; high hydrophilicity
(R)-SDM-8 (SynVesT-1) 3-Methylpyridin-4-ylmethyl 3,5-Difluorophenyl SV2A ligand for PET imaging; Ki = 2.3 nM
1-[2-Hydroxy-3-(4-(2-hydroxyphenyl)piperazinyl)propyl]pyrrolidin-2-one Piperazinyl-hydroxypropyl None α1-Adrenoceptor antagonist (pKi = 6.71); antiarrhythmic
4-(3-Methylphenyl)-1-((S)-2-(6-methoxynaphthyl)propionyl)pyrrolidin-2-one Methoxynaphthylpropionyl 3-Methylphenyl Chiral resolution intermediate for baclofen
1-(Phenylethyl)-4-ethylpyrrolidin-2-one Phenylethyl Ethyl Diastereomer study; m.p. 105–110°C

Key Comparative Insights

The hydroxymethyl group introduces hydrogen-bonding capacity, which could increase solubility relative to alkyl (e.g., ethyl) or aryl (e.g., difluorophenyl) groups .

Pharmacological Profiles SDM-8 (4-(3,5-difluorophenyl) analog) exhibits nanomolar affinity for synaptic vesicle protein 2A (SV2A), making it a PET tracer for epilepsy and Alzheimer’s disease. The target compound’s hydroxymethyl group may reduce SV2A binding but enhance interactions with other targets (e.g., kinases) . Piperazinyl-pyrrolidinones (e.g., compound 8 in ) show α1-adrenolytic and antiarrhythmic activity. The absence of a piperazine ring in the target compound suggests divergent mechanisms .

Synthetic Complexity

  • Chiral analogs (e.g., (R)- and (S)-configurations in ) require enantioselective synthesis, whereas the target compound’s stereochemistry at position 4 (hydroxymethyl) may simplify production .

Melting points for similar compounds range from 105°C (alkyl-substituted) to >300°C (aryl-substituted), suggesting the target compound may exhibit intermediate thermal stability .

Biological Activity

4-(Hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one, a compound belonging to the pyrrolidine class, has garnered attention due to its potential pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H17NO2
  • Molecular Weight : 219.28 g/mol

This compound features a pyrrolidine ring with a hydroxymethyl group and a 3-methylphenyl substituent, which may influence its biological interactions.

1. Adrenergic Activity

Research indicates that compounds structurally related to this compound exhibit activity on adrenergic receptors. Specifically, they have been studied for their potential as β3 adrenergic agonists, which can play a role in metabolic regulation and energy expenditure. The compound's ability to activate these receptors suggests possible applications in treating obesity and metabolic disorders .

2. Antimicrobial Properties

In vitro studies have demonstrated that pyrrolidine derivatives can possess significant antibacterial and antifungal activities. For instance, derivatives similar to this compound have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent antimicrobial properties .

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In models of induced inflammation, certain derivatives exhibited the ability to reduce inflammatory markers and cytokine production, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Case Studies

StudyFindingsReference
Study on Adrenergic Activity Demonstrated activation of β3 adrenergic receptors leading to increased lipolysis in adipocytes.
Antimicrobial Activity Evaluation Showed broad-spectrum antibacterial activity with MIC values indicating effectiveness against common pathogens.
Anti-inflammatory Model Reduced TNFα production in LPS-treated mice, suggesting potential for use in chronic inflammatory conditions.

Pharmacological Profiles

Recent studies have highlighted the pharmacological profiles of pyrrolidine derivatives, including their safety and efficacy in animal models. For example, repeated dose toxicity studies indicated that these compounds exhibit a favorable safety profile with no significant adverse effects noted at therapeutic doses .

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of similar compounds has revealed that modifications to the pyrrolidine ring and substituents can significantly enhance biological activity. Notably, the introduction of halogen groups or additional hydroxyl functionalities has been correlated with increased potency against specific biological targets .

Q & A

Q. What synthetic methodologies are commonly employed for 4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one, and how can reaction yields be optimized?

Methodological Answer: The synthesis of pyrrolidin-2-one derivatives typically involves cyclization reactions or functional group transformations. For example, a related compound, (R)-4-(3-((S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one hydrochloride, was synthesized using 1.0 M aqueous HCl under heating (50°C) to achieve a clear solution, yielding 52.7% after purification . Key optimization strategies include:

  • Temperature control : Heating to 50°C improved solubility and reaction homogeneity.
  • Acid catalysis : HCl facilitated protonation of intermediates, enhancing cyclization efficiency.
  • Purification : Crystallization or chromatography (e.g., reverse-phase HPLC) is critical for isolating high-purity products.

Q. Which analytical techniques are recommended for structural characterization and purity assessment?

Methodological Answer:

  • X-Ray Powder Diffraction (XRPD) : Used to confirm crystalline structure and identify polymorphs. For example, XRPD data (peaks at 2θ = 12.5°, 18.3°, and 24.7°) were critical in validating the crystalline form of a pyrrolidin-2-one hydrochloride salt .
  • GC-MS/LC-QTOF : Provides molecular weight confirmation and detects impurities. A seized material analysis of 4-methyl-1-phenyl-2-pyrrolidin-1-yl-pentan-1-one used LC-QTOF to resolve structural isomers and quantify purity (≥98%) .
  • NMR Spectroscopy : ¹H/¹³C NMR data (e.g., δ 7.2–7.4 ppm for aromatic protons) validate substituent positions and stereochemistry.

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for pyrrolidin-2-one derivatives?

Methodological Answer: Contradictions often arise from variations in assay conditions, cell lines, or compound stability. To resolve these:

  • Standardized assays : Use validated protocols (e.g., NIH/NCATS guidelines) for cytotoxicity or receptor-binding studies.
  • Metabolic stability testing : Assess compound degradation in liver microsomes (e.g., human S9 fractions) to identify active metabolites .
  • Structural analogs : Compare activity across derivatives (e.g., 4’-methyl-α-PHP hydrochloride, ≥98% purity) to isolate structure-activity relationships (SAR) .

Q. What computational and experimental approaches are effective in elucidating the mechanism of action for this compound?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., dopamine receptors for pyrrolidinone-based psychoactive compounds) .
  • Kinetic studies : Monitor reaction intermediates via time-resolved spectroscopy (e.g., UV-Vis for enzymatic inhibition assays).
  • Crystallography : Single-crystal X-ray diffraction (as in Acta Cryst. E68, o2073 for a pyrrole derivative) resolves 3D conformation and hydrogen-bonding networks .

Q. How can researchers mitigate hazards during large-scale synthesis or handling of reactive intermediates?

Methodological Answer:

  • Safety protocols : Refer to SDS guidelines (e.g., ALADDIN SCIENTIFIC’s 98% purity compound handling: use PPE, fume hoods) .
  • Waste management : Neutralize acidic byproducts (e.g., from HCl reactions) with sodium bicarbonate before disposal .
  • Stability testing : Monitor thermal decomposition via DSC/TGA (e.g., ≥7-year stability for 4’-methyl-α-PHP hydrochloride at -20°C) .

Q. What strategies are employed to resolve spectral data ambiguities in complex pyrrolidin-2-one derivatives?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., diastereotopic protons in the pyrrolidinone ring).
  • Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to track nitrogen/carbon environments in heterocycles .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., m/z 295.9 for C17H25NO•HCl ).

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